molecular formula C20H22N2 B1662297 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine CAS No. 274694-98-3

7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine

Cat. No. B1662297
M. Wt: 290.4 g/mol
InChI Key: YEWGIGCYIAMFMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine, also known as LE 300, is a new heterocyclic system and a lead compound for dopamine receptor antagonists . It has high affinity for the D1 binding site .


Synthesis Analysis

The compound was synthesized starting from lactones and amines via specific synthetic methods . The synthesis involved the creation of partially hydrogenated derivatives of the new heterocyclic ring systems benz[d]indolo[2,3-g]azecine and bisindolo[3,2-d][2,3-g]azecine .


Molecular Structure Analysis

The key elements for high D1 receptor activity include the indole, the benzene ring, the central azecine ring, and the N-Me substituent .


Chemical Reactions Analysis

In binding assays with rat striatal receptors, LE 300 proved to be of high affinity for the D1 binding site (Ki = 0.08 nmol for displacement of [3H]SCH23390), being superior in this assay to standards such as butaclamol and SCH23390 .


Physical And Chemical Properties Analysis

The physical and chemical properties of LE 300 can be found in various databases such as PubChem .

Scientific Research Applications

Dopamine Receptor Antagonist

7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine, also known as LE 300, has been identified as a new heterocyclic system that shows significant promise as a dopamine receptor antagonist. In research, this compound exhibited high affinity for the D(1) binding site in rat striatal receptors, surpassing standards like butaclamol and SCH23390. Its efficacy as a dopamine antagonist was further demonstrated in conditioned avoidance response tests with mice, positioning LE 300 as a lead compound in the new class of dopamine antagonists for future investigations (Witt, Hock, & Lehmann, 2000).

Nanomolar Antagonist at Human Dopamine Receptors

Further research on LE 300 and its derivatives showed their comprehensive characterization at recombinant human dopamine receptors. LE 300, in particular, was noted for its nanomolar potency and selectivity for D1 over D2L receptors. This detailed characterization, including functional assays and radioligand competition experiments, indicates its potential as a novel type of nanomolar dopamine receptor antagonist. Its structure, combining elements of serotonin and dopamine, also suggests its usefulness as a positron emission tomography ligand (Kassack et al., 2002).

Serotonin Antagonist Activity

In addition to its role as a dopamine antagonist, LE 300 and related compounds have also been evaluated for their antagonist activity at serotonin receptors. These studies revealed that LE 300 and certain derivatives have the ability to inhibit 5-HT-induced contractions with nanomolar potency, though they were less active than the reference antagonist ketanserin. This dual activity at dopamine and serotonin receptors further underscores the therapeutic potential of these compounds (Rostom et al., 2001).

Oxygenated Derivatives Enhancing Affinity and Selectivity

The synthesis and evaluation of oxygenated derivatives of LE 300 demonstrated that hydroxylation can significantly enhance the affinities and selectivities for dopamine receptor subtypes. Among these derivatives, 11-methoxy-7,14-dimethyl-6,7,8,9,14,15-hexahydro-5H-indolo[3,2-f][3]benzazecine was identified as an exceptionally potent antagonist at various dopamine receptor subtypes, including D2, D3, D4, and D5. This finding highlights the importance of structural modifications in fine-tuning the pharmacological properties of these compounds (Enzensperger et al., 2007).

Bivalent Ligand Approach

A novel approach involving 7, 7′-alkylene-bridged dimers of benz[d]indolo[3, 2-f]azecine derivative LE300 was explored. These bivalent ligands displayed significant binding affinities to both D1 and D2 receptors. The selectivity pattern varied depending on the spacer length, offering insights into the structural requirements for receptor affinity and activity (Abadi et al., 2002).

Potential as a Cocaine Antagonist

LE300 was also investigated for its potential to antagonize the discriminative stimulus effects of cocaine. In animal studies, it partially antagonized the effects produced by cocaine, suggesting its potential utility in treating cocaine addiction or abuse (Decker & Lehmann, 2006).

Homologization Modulating Affinities

Research into enlarging the ring size of LE 300 led to the development of homologue antagonists with varied affinities and selectivities for dopamine receptor subtypes. This study illustrated the impact of ring size on pharmacological activity, which is crucial for designing compounds with targeted receptor profiles (Enzensperger & Lehmann, 2006).

properties

IUPAC Name

11-methyl-11,21-diazatetracyclo[12.7.0.03,8.015,20]henicosa-1(14),3,5,7,15,17,19-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2/c1-22-12-10-15-6-2-3-7-16(15)14-20-18(11-13-22)17-8-4-5-9-19(17)21-20/h2-9,21H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWGIGCYIAMFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC=CC=C2CC3=C(CC1)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402244
Record name 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine

CAS RN

274694-98-3
Record name 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine
Reactant of Route 2
Reactant of Route 2
7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine
Reactant of Route 3
Reactant of Route 3
7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine
Reactant of Route 4
7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine
Reactant of Route 5
7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine
Reactant of Route 6
7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine

Citations

For This Compound
1
Citations
T Witt, FJ Hock, J Lehmann - Journal of medicinal chemistry, 2000 - ACS Publications
Partially hydrogenated derivatives of the new heterocyclic ring systems benz [d] indolo [2, 3-g] azecine and bisindolo [3, 2-d][2, 3-g] azecine were synthesized starting from lactones and amines via the described synthetic methods. In binding assays with rat striatal receptors, 7-methyl-6, 7, 8, 9, 14, 15-hexahydro-5 H-benz [d] indolo [2, 3-g] azecine (LE 300) proved to be of high affinity for the D1 binding site (K i= 0.08 nmol for displacement of [3H] SCH23390), being superior in this assay to standards such as butaclamol and SCH23390 …
Number of citations: 65 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.